N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide
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Overview
Description
N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline familyThis compound, in particular, features a quinoline core substituted with a benzyl group and a 5-methylfuran moiety, making it a unique structure with potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzyl and 5-methylfuran groups. The key steps include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzyl Group: This step often involves a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 5-Methylfuran Moiety: This can be done through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methylfuran is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, such as topoisomerases, which are essential for DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: A natural product with a quinoline-based structure used in cancer therapy.
Uniqueness
N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and 5-methylfuran groups enhances its potential as a multifunctional molecule with diverse applications .
Properties
Molecular Formula |
C22H18N2O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-benzyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H18N2O2/c1-15-11-12-21(26-15)20-13-18(17-9-5-6-10-19(17)24-20)22(25)23-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25) |
InChI Key |
WIPPFINLZJWLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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